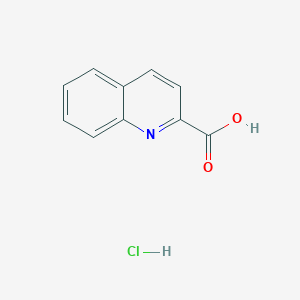

Quinoline-2-carboxylic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

quinoline-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2.ClH/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-6H,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASZTFGYDXJWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482091 | |

| Record name | Quinoline-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89047-45-0 | |

| Record name | Quinoline-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Quinoline 2 Carboxylic Acid and Its Derivatives

Classical Synthetic Approaches

The foundational methods for quinoline (B57606) synthesis, many of which were developed in the late 19th and early 20th centuries, remain relevant. These reactions often involve the condensation of anilines with various carbonyl-containing compounds, followed by cyclization and aromatization.

The Doebner-Miller reaction is a well-established method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.org While the traditional Doebner-Miller reaction typically yields 2- or 4-substituted quinolines, modifications to this protocol can direct the synthesis towards specific isomers, including those with a carboxylic acid functionality.

A notable modification involves a hydrogen-transfer reaction in a three-component system of an aniline (B41778), an aldehyde, and pyruvic acid. This approach, which can be considered a variation of the Doebner reaction, has been shown to be effective for synthesizing quinoline-4-carboxylic acids, even with anilines bearing electron-withdrawing groups that are often problematic in the conventional Doebner reaction. nih.govorganic-chemistry.org The mechanism is thought to involve the formation of an imine from the aniline and aldehyde, which then reacts with pyruvic acid. The subsequent dihydroquinoline intermediate is oxidized to the final quinoline product, with the imine acting as the hydrogen acceptor. nih.gov

Table 1: Examples of Modified Doebner-Miller and Doebner-type Reactions for Quinoline Carboxylic Acid Synthesis

| Aniline Derivative | Aldehyde/Carbonyl Source | Acid/Catalyst | Product | Yield | Reference |

| Substituted Anilines | Various Aldehydes & Pyruvic Acid | - | Substituted Quinoline-4-carboxylic acids | Varies | nih.govorganic-chemistry.org |

| 2-Chloro-5-aminopyridine | Aldehyde & Pyruvic Acid | - | Fails to produce quinoline | - | wikipedia.org |

The synthesis of quinoline-2-carboxylic acid through the hydrolysis of acridinimides is not a commonly reported or standard method in the reviewed chemical literature. While the hydrolysis of related nitrogen-containing heterocycles is a known transformation, the specific application of acridinimide hydrolysis for this purpose is not well-documented in prominent synthetic organic chemistry resources.

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids and their derivatives. wikipedia.org This reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.org The initial step is the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

The versatility of the Pfitzinger reaction allows for the synthesis of a wide range of substituted quinoline carboxylic acids by varying the isatin and carbonyl starting materials.

The Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone under acidic conditions, typically yields 2,4-disubstituted quinolines. wikipedia.org While not a direct route to quinoline-2-carboxylic acids, its mechanism involves an acid-catalyzed ring closure of an intermediate Schiff base, highlighting a common strategy in quinoline synthesis. wikipedia.org

The Friedländer synthesis, another classical method, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, and can be catalyzed by either acid or base. organic-chemistry.org This reaction is a powerful tool for constructing the quinoline core.

Transition-metal catalyzed reactions have also emerged as a powerful tool for quinoline synthesis. For instance, metal-free tandem reactions involving the functionalization of C(sp³)–H bonds and subsequent cyclization of 2-methylquinolines with 2-styrylanilines have been developed. nih.gov These reactions can proceed through the oxidation of the methyl group to an aldehyde, which then participates in the cyclization. nih.gov

Table 2: Overview of Other Cyclization and Condensation Reactions

| Reaction Name/Type | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| One-pot Synthesis | β-nitroacrylates, 2-aminobenzaldehydes | BEMP, acetonitrile (B52724) | Quinoline-2-carboxylates | nih.gov |

| Combes Synthesis | Anilines, β-diketones | Acid catalyst | 2,4-Disubstituted quinolines | wikipedia.org |

| Friedländer Synthesis | o-aminoaryl aldehydes/ketones, α-methylene carbonyls | Acid or base catalyst | Substituted quinolines | organic-chemistry.org |

| Metal-free C-H Functionalization/Cyclization | 2-Methylquinolines, 2-styrylanilines | Iodide catalysis | Functionalized quinolines | nih.gov |

Modern Synthetic Strategies

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, environmentally friendly, and rapid methods. This has led to the adoption of technologies like microwave-assisted synthesis for the preparation of quinoline derivatives.

Microwave irradiation has been successfully employed to accelerate the synthesis of quinoline carboxylic acid derivatives. For instance, the rapid synthesis of quinoline-4-carboxylic acid derivatives has been achieved by reacting 2-methoxy acrylates or acrylamides with N-arylbenzaldimines under indium(III) chloride catalysis and microwave irradiation, with reaction times as short as three minutes. derpharmachemica.com

The application of microwave energy has also been shown to significantly enhance the efficiency of classical reactions like the Friedländer synthesis.

Table 3: Examples of Microwave-Assisted Quinoline Carboxylic Acid Synthesis

| Starting Materials | Catalyst/Conditions | Product | Yield | Time | Reference |

| 2-Methoxy acrylates/acrylamides, N-arylbenzaldimines | InCl₃, Microwave | Quinoline-4-carboxylic acid derivatives | up to 57% | 3 min | derpharmachemica.com |

Palladium-Catalyzed C-H Arylation for Quinoline Scaffolds

Palladium-catalyzed C-H arylation has emerged as a powerful tool for the functionalization of quinoline scaffolds, offering a direct method for creating carbon-carbon bonds. Research in this area has focused on achieving high regioselectivity, particularly for the challenging C8 position of the quinoline ring.

A notable development is the palladium-catalyzed C8-selective arylation of quinoline N-oxides. acs.org This method is significant because palladium catalysis on quinoline N-oxides typically shows a strong preference for the C2 position. acs.org The switch in selectivity to C8 is achieved under specific ligand-free conditions, and the reaction demonstrates broad applicability with various quinoline N-oxides and iodoarenes. acs.org Mechanistic studies suggest that additives and solvents play a crucial role in directing the site selectivity. acs.org Further investigations using diaryliodonium salts as the aryl source have also demonstrated efficient Pd(II)-catalyzed C-8 site-selective direct arylation of quinoline-N-oxides. researchgate.net

The synthetic utility of this approach has been expanded to the direct C-H arylation of quinoline-8-carbaldehydes to produce aryl quinolinyl ketones. bohrium.comnih.gov This reaction can proceed using either aryl iodides or aryl diazonium salts as the arylating agent. bohrium.comnih.gov The reactivity is influenced by the electronic properties of the coupling partners: electron-donating groups on the aryl iodide are favorable, while electron-withdrawing groups on the aryl diazonium salt show excellent reactivity. nih.gov This methodology has proven scalable to the gram level. nih.gov Additionally, a novel quinoline-based hemiacetal scaffold has been developed to direct the palladium(II)-catalyzed ortho-arylation of aromatic alcohols, providing a useful route to construct biaryl compounds. nih.gov

Green Chemistry Approaches in Quinoline Carboxylic Acid Synthesis

In line with the principles of green chemistry, recent research has emphasized the development of environmentally benign and efficient protocols for synthesizing quinoline carboxylic acids. These methods often involve one-pot reactions, the use of heterogeneous catalysts, and solvent-free or aqueous reaction media.

One-pot syntheses, such as the Doebner reaction, which combines anilines, aldehydes, and pyruvic acid, are a cornerstone of green approaches. acs.orgresearchgate.net Modifications to this reaction have been developed to accommodate electron-deficient anilines, which typically result in low yields under conventional conditions. acs.orgnih.gov An eco-friendly, one-pot multicomponent strategy utilizes p-toluenesulfonic acid (p-TSA) as a catalyst in a dual green solvent system of water and ethylene (B1197577) glycol, offering excellent conversion rates and shorter reaction times. researchgate.net Another approach employs silica (B1680970) sulfuric acid as a mild, efficient, and reusable heterogeneous catalyst for the Doebner reaction. researchgate.net

Catalysis Utilizing Ionically Tagged Magnetic Nanoparticles

A significant advancement in green catalytic systems is the use of ionically tagged magnetic nanoparticles (MNPs). These catalysts offer high efficiency, easy separation from the reaction mixture via an external magnet, and excellent reusability.

One such catalyst, Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, has been designed and synthesized for the preparation of 2-aryl-quinoline-4-carboxylic acids. nih.govbohrium.comacs.org This novel MNP catalyst facilitates the condensation of aryl aldehydes, pyruvic acid, and 1-naphthylamine (B1663977) under solvent-free conditions. nih.govacs.org The reaction proceeds efficiently at 80°C, yielding the desired products in high yields within a short timeframe (e.g., 30 minutes). nih.gov The catalyst's structure is fully characterized using various analytical techniques, and its magnetic properties allow for straightforward recovery and reuse without significant loss of activity. nih.govbohrium.comacs.org

| Catalyst | Reactants | Conditions | Time | Yield | Reference |

| Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride | Aryl aldehydes, pyruvic acid, 1-naphthylamine | 80°C, solvent-free | 30 min | High | nih.gov |

| Silica Sulfuric Acid | Pyruvic acid, aldehydes, anilines | Mild conditions | - | Good | researchgate.net |

| p-Toluenesulfonic acid (p-TSA) | Aryl aldehyde, amine, pyruvate | Water/ethylene glycol | 3 hours | 85% | researchgate.net |

Derivatization Strategies from Quinoline-2-carboxylic acid

Quinoline-2-carboxylic acid serves as a versatile starting material for the synthesis of a wide array of derivatives through modifications of its carboxylic acid group. These strategies enable the construction of esters, amides, and various heterocyclic systems.

Synthesis of Aryl Esters and Substituted Amides

Aryl esters and substituted amides of quinoline-2-carboxylic acid are commonly prepared by first converting the carboxylic acid to a more reactive intermediate, quinoline-2-carbonyl chloride. researchgate.net This acid chloride can then be reacted with various phenols or arylamines to yield the corresponding esters and amides. researchgate.net This method has been used to synthesize a range of derivatives for further study. researchgate.net

Alternative direct esterification methods that avoid the need for an acid chloride intermediate are also available. One such green method involves the use of triarylphosphites and N-iodosuccinimide in chlorobenzene, which provides aryl esters in good to high yields under neutral conditions. rsc.org For amide synthesis, direct coupling of carboxylic acids and amines can be achieved using reagents like tris(2,2,2-trifluoroethyl) borate, which is effective for a wide range of substrates. acs.org

| Derivative Type | Reactants | Key Reagent | Yield | Reference |

| Aryl Esters | Quinoline-2-carbonyl chloride, Phenol | - | - | researchgate.net |

| Substituted Amides | Quinoline-2-carbonyl chloride, Arylamine | - | - | researchgate.net |

| Aryl Esters | Carboxylic acid, Triarylphosphites | N-Iodosuccinimide | 42-99% | rsc.org |

| Amides | Carboxylic acid, Amine | B(OCH₂CF₃)₃ | High | acs.org |

Formation of Schiff Bases and Mannich Bases

Quinoline-2-carboxylic acid derivatives are key precursors for synthesizing Schiff and Mannich bases. Schiff bases, characterized by a carbon-nitrogen double bond (azomethine group), are typically formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone. researchgate.netmdpi.com For instance, novel Schiff base copper complexes have been synthesized from quinoline-2-carboxaldehyde, which can be derived from the parent carboxylic acid. nih.govacs.org

Mannich bases are formed in a reaction involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. hakon-art.com The core feature is the aminomethylation of the starting material. ajchem-a.comajchem-a.com Starting from quinoline-2-carboxylic acid, a multi-step synthesis can first generate an intermediate like quinoline-2-carbohydrazide (B1604917). ajchem-a.comajchem-a.com This intermediate can then be used to build more complex structures, including Mannich bases, through reactions with various amines. ajchem-a.comajchem-a.com

Preparation of Diverse Heterocyclic Compounds

The quinoline-2-carboxylic acid scaffold is a valuable starting point for the construction of more complex heterocyclic systems. ajchem-a.comajchem-a.com A common strategy involves converting the carboxylic acid to a hydrazide (quinoline-2-carbohydrazide). ajchem-a.com This hydrazide serves as a versatile intermediate for a variety of cyclization reactions.

For example, the reaction of the hydrazide with carbon disulfide (CS₂) in an alkaline medium yields an oxadiazole derivative. ajchem-a.com This product can be further reacted with different amines to create a series of substituted compounds. ajchem-a.com Subsequent reactions, such as treatment with ethyl-2-chloroacetate followed by hydrazine (B178648), can lead to the formation of new heterocyclic rings. ajchem-a.com Condensation of these products with aromatic aldehydes generates Schiff bases which can then be cyclized with reagents like thioglycolic acid or sodium azide (B81097) to form thiazolidinone and tetrazole rings, respectively. ajchem-a.com This stepwise approach allows for the systematic assembly of a diverse library of heterocyclic compounds originating from quinoline-2-carboxylic acid. ajchem-a.comajchem-a.com

Synthesis of Hydrazone Derivatives

The synthesis of hydrazone derivatives of quinoline-2-carboxylic acid is a notable area of research, primarily due to the wide range of biological activities exhibited by these compounds. The general synthetic route commences with quinoline-2-carboxylic acid, which is first converted to its corresponding ester, typically the methyl or ethyl ester. This esterification is a standard procedure, often carried out in the presence of an alcohol and a catalytic amount of acid.

The subsequent and key step involves the reaction of the quinoline-2-carboxylate ester with hydrazine hydrate (B1144303) (NH₂NH₂·H₂O). This reaction is a nucleophilic acyl substitution at the carbonyl carbon of the ester, leading to the formation of quinoline-2-carbohydrazide. This hydrazide is a crucial intermediate, possessing a reactive amino group that serves as the precursor for the hydrazone moiety. The formation of the hydrazide is typically achieved by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol. nih.govbohrium.com

The final step in the synthesis is the condensation reaction between the quinoline-2-carbohydrazide and a variety of substituted aldehydes or ketones. This reaction forms the N-acylhydrazone (NAH) linkage (–CO–NH–N=CH–). The reaction is usually performed under reflux in a protic solvent like ethanol, often with a catalytic amount of a weak acid, such as acetic acid, to facilitate the dehydration process. The diversity of the resulting hydrazone derivatives is achieved by varying the structure of the aldehyde or ketone reactant. This modular approach allows for the generation of a large library of compounds for biological screening. nih.govresearchgate.net

For instance, a series of new hydrazide-hydrazone derivatives have been synthesized from 3-quinoline carboxylic acid hydrazide and various aldehydes, yielding products in moderate to good yields. nih.govresearchgate.net The structures of these newly synthesized compounds are typically confirmed using spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR, as well as elemental analysis. nih.gov

A study focused on developing novel antimicrobial agents designed and synthesized a series of 2(4)-hydrazone derivatives of quinoline. nih.gov Another research effort involved the synthesis of novel Mannich bases, Schiff bases, and other heterocyclic compounds starting from quinoline-2-carboxylic acid, where the initial step was the formation of a hydrazide intermediate.

| Starting Material | Reagents | Intermediate | Final Product Class | Ref. |

| Quinoline-2-carboxylic acid | 1. SOCl₂ or Alcohol/H⁺ 2. Hydrazine Hydrate | Quinoline-2-carbohydrazide | Hydrazone Derivatives | nih.govbohrium.com |

| 3-Quinoline carboxylic acid | Hydrazine Hydrate, Various Aldehydes | 3-Quinoline carboxylic acid hydrazide | Hydrazide-hydrazones | nih.govresearchgate.net |

| Methyl quinoline-6-carboxylate | Hydrazine Hydrate, Various Aldehydes | Quinoline-6-carbohydrazide | Hydrazone Derivatives | bohrium.com |

Deuterium (B1214612) Labeled Quinoline-2-carboxylic acid Derivatives

The synthesis of deuterium-labeled quinoline-2-carboxylic acid derivatives is of significant interest for various applications, including metabolic studies, pharmacokinetic research, and as internal standards in mass spectrometry-based quantification. The introduction of deuterium atoms into a molecule can alter its metabolic fate due to the kinetic isotope effect, potentially leading to improved pharmacokinetic profiles. Several strategies can be employed for the synthesis of these labeled compounds.

One potential method involves the deuteration of pre-existing quinoline derivatives. For example, the methyl group at the 2-position of a quinoline ring has been shown to undergo acid-catalyzed deuteration. nih.gov This suggests that a similar strategy could be applied to a precursor of quinoline-2-carboxylic acid, such as 2-methylquinoline, followed by oxidation of the methyl group to a carboxylic acid. The deuteration can be achieved using deuterated acetic acid (CH₃COOD) at elevated temperatures. nih.gov

Another viable approach is to construct the deuterated quinoline ring system from isotopically labeled starting materials. An efficient synthesis of deuterium-labeled 2-quinoxalinecarboxylic acid has been reported using aniline-d₅ as the labeled starting material. nih.govresearchgate.net A similar synthetic pathway, such as the Doebner-von Miller reaction or a related cyclization, could be adapted for the synthesis of quinoline-2-carboxylic acid using deuterated aniline. This would result in a quinoline ring with deuterium atoms incorporated into the benzene (B151609) portion of the bicyclic system.

Furthermore, a patent application describes various deuterium-substituted quinoline derivatives, where deuterium can be incorporated at multiple positions on the quinoline ring and its substituents. google.com This indicates the broad interest and feasibility of synthesizing such compounds. The methods described in the patent literature often involve multi-step syntheses utilizing deuterated building blocks.

| Synthetic Strategy | Key Deuterated Reagent/Precursor | Position of Deuteration | Potential Application | Ref. |

| Acid-catalyzed H/D exchange | Deuterated Acetic Acid (CH₃COOD) | 2-methyl group (precursor) | Metabolic stabilization | nih.gov |

| Ring synthesis from labeled precursors | Aniline-d₅ | Benzene ring of the quinoline | Internal standards, mechanistic studies | nih.govresearchgate.net |

| Multi-step synthesis with deuterated building blocks | Various deuterated reagents | Specific positions on the quinoline ring and substituents | Pharmacokinetic studies | google.com |

Reactivity and Chemical Transformations of Quinoline 2 Carboxylic Acid

Oxidation Reactions and Associated Mechanistic Studies

The oxidation of quinoline-2-carboxylic acid can be directed at either the quinoline (B57606) ring system or substituents, depending on the reagents and conditions employed. Both enzymatic and chemical methods have been explored.

In biological systems, the microbial catabolism of quinoline-2-carboxylic acid has been studied. For instance, a mutant strain of Azotobacter sp. initiates the degradation by hydroxylating the carbon-hydrogen bond at the C-5 position of the benzene (B151609) moiety, rather than the pyridine (B92270) part of the ring system. rsc.org The initial stages of this microbial degradation can involve enzymes such as quinaldic acid 4-oxidoreductase, a molybdenum-containing hydroxylase that incorporates an oxygen atom from water into the substrate. rsc.org

Chemical oxidation offers different pathways. The benzene ring in the quinoline structure is generally more susceptible to oxidative cleavage than the pyridine ring. orientjchem.org Strong oxidizing agents can lead to the breakdown of the carbocyclic portion. For example, the oxidation of related substituted quinoline carboxylic acids, such as 2-(or 3-)methylquinoline-3-(or 2-)carboxylic acid, with nickel peroxide in an aqueous base can yield quinoline-2,3-dicarboxylic acid in high yield. tandfonline.com In another process, quinoline can be oxidized with hydrogen peroxide in the presence of catalysts like vanadyl(V) or cobalt(III) cations, followed by further oxidation with chlorate (B79027) ions to produce quinolinic acid (pyridine-2,3-dicarboxylic acid). google.com

| Reactant | Oxidizing Agent/System | Product(s) | Reference |

|---|---|---|---|

| Quinoline-2-carboxylic acid | Mutant strain of Azotobacter sp. | 5-Hydroxyquinoline-2-carboxylic acid | rsc.org |

| 2-Methylquinoline-3-carboxylic acid | Nickel Peroxide | Quinoline-2,3-dicarboxylic acid | tandfonline.com |

| Quinoline | 1. H₂O₂ / Vanadyl(V) catalyst 2. Sodium chlorate | Quinolinic acid | google.com |

Reduction Reactions Leading to Diverse Quinoline Derivatives

The reduction of quinoline-2-carboxylic acid primarily targets the heterocyclic quinoline ring, leading to partially or fully saturated derivatives. The choice of reducing agent and reaction conditions determines the extent of reduction.

Mild reduction conditions can selectively reduce the pyridine portion of the quinoline ring. For example, treatment with tin and hydrochloric acid typically yields 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. uop.edu.pk

More vigorous reduction via catalytic hydrogenation can saturate both the pyridine and benzene rings. Using a platinum catalyst with hydrogen gas can produce decahydroquinoline-2-carboxylic acid. uop.edu.pk Other catalysts, such as Raney nickel under high pressure and temperature, have also been employed for the complete saturation of the quinoline system in multi-step syntheses. wikipedia.org These reduced quinoline scaffolds are important structural motifs in various biologically active molecules.

| Reducing Agent/System | Product | Extent of Reduction | Reference |

|---|---|---|---|

| Tin (Sn) and Hydrochloric acid (HCl) | 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | Partial (Pyridine ring) | uop.edu.pk |

| Hydrogen (H₂) and Platinum (Pt) catalyst | Decahydroquinoline-2-carboxylic acid | Complete (Both rings) | uop.edu.pk |

| Raney Nickel (High T, High P) | Decahydroquinoline derivative | Complete (Both rings) | wikipedia.org |

Electrophilic Substitution Reactions and Regioselectivity

The quinoline ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. This deactivation is significantly enhanced under the acidic conditions often used for these reactions, as the nitrogen becomes protonated to form the quinolinium ion. stackexchange.com Consequently, substitution occurs on the more electron-rich benzene ring rather than the pyridine ring.

The directing effect of the protonated nitrogen atom favors substitution at the C-5 and C-8 positions. uop.edu.pkstackexchange.com

Nitration : When quinoline is treated with a mixture of fuming nitric acid and sulfuric acid, it yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pkstackexchange.com

Sulfonation : Similarly, sulfonation with fuming sulfuric acid at elevated temperatures produces a combination of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. uop.edu.pk

If the C-5 and C-8 positions are blocked, the quinoline ring becomes extremely resistant to nitration under standard conditions. stackexchange.com More advanced methodologies, such as copper-mediated chelation-assisted C-H nitration, have been developed to achieve substitution at other positions, like the meta-position of the benzene ring. acs.org

| Reaction | Reagents | Primary Products (Positions) | Reference |

|---|---|---|---|

| Nitration | Fuming HNO₃ / Fuming H₂SO₄ | 5-Nitro and 8-Nitro derivatives | uop.edu.pkstackexchange.com |

| Sulfonation | Fuming H₂SO₄ (at 220°C) | 5-Sulfonic acid and 8-Sulfonic acid derivatives | uop.edu.pk |

Acylation and Alkylation Processes

Acylation and alkylation of quinoline-2-carboxylic acid can occur at several sites, including the quinoline ring, the nitrogen atom, or through transformation of the carboxylic acid group itself. Direct Friedel-Crafts type reactions on the electron-deficient ring are challenging.

A common strategy involves the activation of the carboxylic acid. Treatment with thionyl chloride converts the acid into the more reactive quinoline-2-carbonyl chloride. ajchem-a.com This intermediate is a versatile precursor for various acylation products:

Esterification : It can be reacted with phenols or alcohols to form aryl or alkyl esters. nih.gov

Amidation : Reaction with hydrazine (B178648) hydrate (B1144303) produces quinoline-2-carbohydrazide (B1604917). ajchem-a.com This hydrazide can be further condensed with aldehydes to form Schiff bases or used in the synthesis of other heterocyclic systems like oxadiazoles (B1248032) and thiazolidinones. ajchem-a.com

Modern methods have enabled direct C-H acylation. For instance, an electrochemical strategy using alcohols as acyl sources in the presence of a hydrogen atom transfer (HAT) catalyst allows for the C(sp²)–H acylation of quinolines. chemistryviews.org Alkylation has also been demonstrated on substituted quinoline carboxylic acids; for example, the methyl group of 2-methyl-8-quinoline carboxylic acid can be alkylated with alkyl bromides after deprotonation with LDA. tandfonline.com

Complexation and Coordination with Metal Ions

Quinoline-2-carboxylic acid is a highly effective chelating agent for a wide array of metal ions. researchgate.netresearchgate.net It typically functions as a bidentate N,O-donor ligand, coordinating to a metal center through the nitrogen atom of the quinoline ring and one of the oxygen atoms of the deprotonated carboxylate group. researchgate.net This coordination forms a stable five-membered chelate ring, a characteristic feature of its metal complexes.

It has been shown to form stable complexes with numerous metal ions, including:

Divalent Transition Metals : Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Mn(II). researchgate.netresearchgate.netrdd.edu.iq

Trivalent Metals : Al(III), Ga(III), Fe(III), Cr(III), Rh(III). researchgate.netrdd.edu.iqacs.org

Other Metals : Pd(II), Pt(IV), Au(III), V(IV), K(I). researchgate.netresearchgate.netrdd.edu.iq

Lanthanides : Nd(III), Eu(III), Tb(III). nih.gov

The geometry of the resulting complexes varies, with octahedral and tetrahedral arrangements being common. researchgate.netrdd.edu.iq Quinoline-2-carboxylic acid can also participate in the formation of mixed-ligand complexes, where other ligands, such as 4,4'-bipyridyl, are also coordinated to the metal center. rdd.edu.iq The study of these coordination compounds is significant due to their potential applications in catalysis, materials science, and as models for biological systems. rdd.edu.iqunicam.it

| Metal Ion | Reported Complex Example | Reference |

|---|---|---|

| Co(II), Ni(II), Cu(II), Zn(II) | Mixed-ligand complexes with 4,4'-bipyridyl | rdd.edu.iq |

| Ni(II) | Binary complex [Ni(C₁₀H₆NO₂)₂(H₂O)₂] | researchgate.net |

| V(IV), Cr(III), Rh(III), Cd(II), Pt(IV) | Mixed-ligand complexes with 4,4'-dimethyl-2,2'-bipyridyl | researchgate.net |

| Al(III), Fe(III), Ga(III) | Dimeric structures with μ-OH bridges | acs.org |

| Nd(III), Eu(III), Tb(III) | 3D coordination polymers with quinoline-2,4-dicarboxylate | nih.gov |

| K(I) | Complex with both neutral and anionic acid forms | researchgate.net |

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For Quinoline-2-carboxylic acid hydrochloride, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to show distinct signals for the aromatic protons of the quinoline (B57606) ring system and the acidic proton of the carboxylic acid. Due to the electron-withdrawing nature of the protonated nitrogen atom and the carboxylic acid group, the protons on the quinoline ring are expected to be deshielded, appearing in the downfield region of the spectrum, typically between 7.5 and 9.0 ppm. tsijournals.com The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a chemical shift greater than 10 ppm, though its visibility can be affected by the solvent and concentration. tsijournals.com The hydrochloride salt form will influence the chemical shifts, particularly of the protons on the nitrogen-containing ring, due to the effect of protonation.

¹³C-NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound will display signals for the ten carbons of the quinoline ring and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is characteristically found at a low field, typically in the range of 165-185 ppm. researchgate.net The aromatic carbons of the quinoline ring will resonate in the approximate range of 120-150 ppm. researchgate.net The presence of the protonated nitrogen atom will cause a downfield shift for the adjacent carbons (C2 and C8a). A reference spectrum for quinoline hydrochloride shows characteristic shifts for the quinoline carbons, which serve as a basis for assigning the spectrum of the title compound. chemicalbook.com

Interactive Data Table: Predicted NMR Data for this compound

| Analysis | Atom | Predicted Chemical Shift (ppm) | Notes |

| ¹H-NMR | H3, H4, H5, H6, H7, H8 | 7.5 - 9.0 | Complex multiplet patterns due to spin-spin coupling. |

| COOH | >10 | Broad singlet, exchangeable with D₂O. | |

| ¹³C-NMR | C=O | 165 - 185 | Carbonyl carbon of the carboxylic acid. |

| C2, C3, C4, C4a, C5, C6, C7, C8, C8a | 120 - 150 | Aromatic carbons of the quinoline ring. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. A key feature is the very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. vscht.czlibretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp band between 1690 and 1760 cm⁻¹. libretexts.org The presence of the quinoline ring gives rise to C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region. vscht.cz Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. vscht.cz The formation of the hydrochloride salt introduces N-H stretching and bending vibrations, which can be observed in the spectrum. It has been noted that in the solid state, Quinoline-2-carboxylic acid can exist in tautomeric forms as both a neutral molecule and a zwitterion, which would be reflected in the IR spectrum. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid |

| ~3100 | C-H stretch | Aromatic |

| 1760 - 1690 | C=O stretch | Carboxylic Acid |

| 1600 - 1400 | C=C and C=N stretch | Quinoline Ring |

| 1320 - 1210 | C-O stretch | Carboxylic Acid |

| 950 - 910 | O-H bend | Carboxylic Acid |

Mass Spectrometry Techniques (e.g., ESI-TOF)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a soft ionization technique that is well-suited for polar molecules like this compound, allowing for the determination of the molecular weight and fragmentation pattern. The positive ion mode ESI-TOF spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The fragmentation of quinoline carboxylic acids often involves the loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da). chempap.org Another common fragmentation pathway for quinolines is the loss of HCN (27 Da) from the quinoline ring. chempap.org

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 210.03 | [C₁₀H₈ClNO₂ + H]⁺ | Protonated molecule (as hydrochloride) |

| 174.06 | [C₁₀H₈NO₂]⁺ | Loss of HCl |

| 129.05 | [C₉H₇N]⁺ | Loss of COOH from [C₁₀H₈NO₂]⁺ |

| 102.05 | [C₈H₆]⁺ | Loss of HCN from [C₉H₇N]⁺ |

X-ray Crystallography for Structural Elucidation

Interactive Data Table: Crystallographic Data for Quinoline-2-carboxylic acid

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 9.724(1) | researchgate.net |

| b (Å) | 5.937(1) | researchgate.net |

| c (Å) | 27.545(2) | researchgate.net |

| β (°) | 90.15(1) | researchgate.net |

| Z | 4 | researchgate.net |

Chromatographic Methods for Purity Assessment and Separation (TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring reaction progress and checking purity. Due to the polar nature of this compound, a relatively polar solvent system is required for elution on a silica (B1680970) gel plate. A mixture of a polar solvent like ethyl acetate (B1210297) or methanol (B129727) with a less polar solvent such as dichloromethane (B109758) or hexane (B92381) would be appropriate. libretexts.org The addition of a small amount of acetic or formic acid to the eluent can improve the spot shape for acidic compounds. niscpr.res.in The spots are typically visualized under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique for the quantitative analysis of purity. For a polar and ionizable compound like this compound, reversed-phase HPLC is a suitable method. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsigmaaldrich.com The pH of the buffer is a critical parameter to control the ionization state of the compound and achieve good peak shape and retention. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

Interactive Data Table: Suggested Chromatographic Conditions

| Technique | Parameter | Suggested Condition |

| TLC | Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate/Hexane (e.g., 1:1) with 0.5% Acetic Acid | |

| Visualization | UV light (254 nm) | |

| HPLC | Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at ~230 nm or ~280 nm |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation. Quinoline-2-carboxylic acid is expected to exhibit multiple absorption bands in the UV region. The conjugated system of the quinoline ring and the carboxylic acid group will result in π → π* transitions. Typically, quinoline derivatives show absorption maxima in the range of 220-350 nm. researchgate.net The exact position and intensity of the absorption bands (λ_max) are influenced by the solvent polarity. Non-conjugated carboxylic acids absorb around 210 nm, but conjugation with the quinoline ring will shift this to a longer wavelength. libretexts.org

Interactive Data Table: Expected UV-Vis Absorption Data

| Solvent | Expected λ_max (nm) | Electronic Transition |

| Methanol or Ethanol | ~230, ~280, ~320 | π → π* |

Elemental Analysis and Thermogravimetric Analysis

Elemental Analysis: Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. wikipedia.org For this compound (C₁₀H₈ClNO₂), the theoretical elemental composition can be calculated to confirm the identity and purity of a synthesized sample. man.ac.ukillinois.edu

Interactive Data Table: Theoretical Elemental Analysis for C₁₀H₈ClNO₂

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 10 | 120.10 | 57.29% |

| Hydrogen | H | 1.01 | 8 | 8.08 | 3.86% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.91% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.68% |

| Oxygen | O | 16.00 | 2 | 32.00 | 15.27% |

| Total | 209.64 | 100.00% |

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique provides information about the thermal stability and decomposition profile of the compound. For this compound, the TGA thermogram would be expected to show an initial mass loss corresponding to the loss of hydrogen chloride, followed by the decomposition of the parent Quinoline-2-carboxylic acid molecule at higher temperatures.

Pharmacological and Biological Activities of Quinoline 2 Carboxylic Acid and Its Analogs

Anticancer and Antiproliferative Activities

Quinoline-2-carboxylic acid analogs have emerged as a promising class of compounds in the field of oncology, exhibiting significant anticancer and antiproliferative effects across a range of cancer types. Their mechanisms of action are multifaceted, involving the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of critical signaling pathways that drive tumor growth and survival.

Cytotoxicity Against Diverse Cancer Cell Lines (e.g., Prostate, Cervical, Mammary)

Derivatives of quinoline-2-carboxylic acid have demonstrated considerable cytotoxic effects against various human cancer cell lines. Research has shown that these compounds can effectively reduce the viability of cancer cells, often in a concentration-dependent manner.

An aryl ester synthesized from quinoline-2-carboxylic acid exhibited potent cytotoxicity against the PC3 prostate cancer cell line, with an IC50 value of 26 µg/mL at a concentration of 125 µg/mL. nih.gov The viability of PC3 cells decreased as the concentration of the compound increased. nih.govresearchgate.net

Furthermore, studies have highlighted the selective cytotoxic nature of these compounds. For instance, quinoline-2-carboxylic acid was the only quinoline (B57606) derivative among those tested to show significant cytotoxicity against the HeLa cervical cancer cell line. nih.govresearchgate.net In another study, several quinoline derivatives, including quinoline-2-carboxylic acid, displayed remarkable growth inhibition capacities against the MCF-7 mammary cancer cell line. nih.govresearchgate.net This selectivity towards cancer cells over normal cells is a crucial aspect of their therapeutic potential. nih.gov

| Cell Line | Cancer Type | Compound | Key Findings | Reference(s) |

|---|---|---|---|---|

| PC3 | Prostate | Aryl ester of Quinoline-2-carboxylic acid | Potent cytotoxicity (IC50 = 26 µg/mL at 125 µg/mL), concentration-dependent decrease in cell viability. | nih.govresearchgate.net |

| HeLa | Cervical | Quinoline-2-carboxylic acid | Significant and selective cytotoxicity. | nih.govresearchgate.net |

| MCF-7 | Mammary | Quinoline-2-carboxylic acid and its derivatives | Remarkable growth inhibition capacities. | nih.govresearchgate.net |

| A549 | Lung | Poly-functionalised dihydropyridine (B1217469) quinoline derivatives (A2, A3, A4, A8) | Compounds A2, A3, and A4 showed good anticancer potential. A4 had the highest toxicity at 250 µM, and A8 had the highest toxicity at 125, 250, and 500 µM. | dut.ac.za |

| Various | Multiple | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | Displayed 82.9% reduction in cellular viability of MCF-7 cells. | nih.gov |

Mechanisms of Apoptosis Induction (e.g., Bax/Bcl-2 modulation, Caspase activation)

A key mechanism through which quinoline-2-carboxylic acid analogs exert their anticancer effects is by inducing apoptosis, a form of programmed cell death. This process is tightly regulated by a variety of proteins, and these compounds have been shown to modulate key apoptotic players.

In studies involving the PC3 prostate cancer cell line, a synthesized aryl ester of quinoline-2-carboxylic acid was found to significantly increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis. The altered ratio enhances the activity of caspases, which are the executioners of apoptosis. Specifically, an increase in the activity of caspases-7 and -9 was observed. nih.govresearchgate.net The activation of caspase-9, an initiator caspase, suggests the involvement of the intrinsic apoptotic pathway.

Cell Cycle Arrest Mechanisms (e.g., S-phase blockade)

In addition to inducing apoptosis, certain quinoline-2-carboxylic acid derivatives can halt the proliferation of cancer cells by causing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication. By interfering with this process, these compounds can prevent the growth of tumors.

A notable example is the aryl ester of quinoline-2-carboxylic acid, which was shown to significantly block the cell cycle of PC3 prostate cancer cells at the S phase. nih.govresearchgate.net The S phase is when DNA replication occurs, and arresting the cell cycle at this stage prevents the cell from duplicating its genetic material, thereby inhibiting proliferation. Furthermore, other quinoline derivatives have been found to induce cell cycle arrest at the G0/G1 or G2/M phases in different cancer cell lines, indicating that the specific mechanism of cell cycle arrest can vary depending on the compound and the cancer cell type. nih.govmdpi.com

Inhibition of Insulin-like Growth Factor Receptors (IGF-1R, IGF-2R)

The insulin-like growth factor (IGF) signaling pathway plays a crucial role in cancer development and progression. The IGF-1 receptor (IGF-1R) and IGF-2 receptor (IGF-2R) are key components of this pathway, and their inhibition is a promising strategy for cancer therapy. nih.govmdpi.com

Quinoline-carboxylic acids have been identified as potent inhibitors of the binding of IGF to IGF-binding proteins (IGFBPs). nih.gov This inhibition disrupts the IGF signaling pathway, which is essential for the growth and survival of many tumors. nih.govmdpi.com By interfering with this pathway, quinoline-2-carboxylic acid and its analogs can suppress tumor growth and proliferation. frontiersin.org Small molecule inhibitors that target both IGF-1R and the insulin (B600854) receptor (IR) have also been developed and are undergoing clinical evaluation. nih.govfrontiersin.org

Antimicrobial and Antitubercular Activities

Beyond their anticancer properties, quinoline-2-carboxylic acid and its analogs have demonstrated significant potential as antimicrobial and antitubercular agents. The emergence of multidrug-resistant strains of bacteria and Mycobacterium tuberculosis has created an urgent need for new and effective antimicrobial drugs, and quinoline derivatives represent a promising avenue of research.

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Numerous studies have reported the antibacterial activity of quinoline-2-carboxylic acid derivatives against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains.

For instance, newly synthesized Schiff base derivatives of quinoline-2-carboxylic acid showed strong inhibitory activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). ajchem-a.com Some of these compounds (E11, E13, and E17) exhibited inhibition zones ranging from 20-22 mm against E. coli. ajchem-a.com In another study, certain quinoline-2-one derivatives displayed significant antibacterial action against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

The antitubercular activity of quinoline derivatives has also been well-documented. rsc.org Arylated quinoline carboxylic acids have shown activity against both replicating and non-replicating Mycobacterium tuberculosis. nih.gov Some derivatives have been found to inhibit Mtb DNA gyrase, a crucial enzyme for bacterial replication. nih.govresearchgate.netnih.gov The presence of specific functional groups, such as electron-donating groups, on the quinoline moiety has been linked to their antitubercular activity. orientjchem.org

| Bacterial Strain | Type | Compound Series | Key Findings | Reference(s) |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Schiff bases of Quinoline-2-carboxylic acid | Strong inhibitory activity observed for compounds E11 and E17. | ajchem-a.com |

| Escherichia coli | Gram-negative | Schiff bases of Quinoline-2-carboxylic acid | Compounds E11, E13, and E17 showed strong inhibitory zones (20-22 mm). | ajchem-a.com |

| MRSA, MRSE, VRE | Gram-positive | Quinoline-2-one derivatives | Compound 6c showed potent activity with MICs of 0.75 µg/mL against MRSA and VRE. | nih.govnih.gov |

| Mycobacterium tuberculosis | N/A | Arylated Quinoline Carboxylic Acids | Derivatives 7i and 7m were identified as potent inhibitors. | nih.gov |

| Staphylococcus aureus, Bacillus subtilis | Gram-positive | 2-Phenyl-quinoline-4-carboxylic acid derivatives | Compounds 5a4 and 5a7 showed good activity with MIC of 64 µg/mL against S. aureus. | researchgate.netmdpi.com |

| Escherichia coli, Pseudomonas aeruginosa | Gram-negative | 2-Phenyl-quinoline-4-carboxylic acid derivatives | Compound 5a7 showed an MIC of 128 µg/mL against E. coli. | researchgate.netmdpi.com |

Antifungal Activities Against Fungal Species

Derivatives of quinoline-2-carboxylic acid have demonstrated notable antifungal properties against a range of fungal species. Studies have shown that novel Mannich bases and Schiff bases synthesized from quinoline-2-carboxylic acid exhibit significant antimicrobial activity. ajchem-a.com Specifically, certain derivatives displayed strong inhibitory effects against Candida species. ajchem-a.com Further research into related structures, such as pyrrolo[1,2-a]quinoline (B3350903) derivatives, has identified them as potential novel agents against drug-resistant Candida albicans pathogens. nih.gov

In one study, newly synthesized compounds from quinoline-2-carboxylic acid were tested against Staphylococcus aureus, Escherichia coli, and Candida species, with some showing potent inhibitory activity. ajchem-a.com For instance, 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives have shown considerable antifungal activity against C. albicans, with inhibition zones measured at 29 and 31 mm for specific compounds. acs.org Similarly, indolo[2,3-b]quinoline analogs have also exhibited strong activity against Aspergillus niger. mdpi.com The mechanism of some quinoline derivatives has been linked to altering the morphology of fungal hyphae and increasing the permeability of the plasmalemma. researchgate.net

Table 1: Antifungal Activity of Selected Quinoline Derivatives

| Compound Class | Fungal Species | Activity Noted | Reference |

|---|---|---|---|

| Quinoline-2-carboxylic acid derivatives (Schiff/Mannich bases) | Candida species | Strong inhibitory activity | ajchem-a.com |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives | Candida albicans | Inhibition zones of 29-31 mm | acs.org |

| Indolo[2,3-b]quinoline analogs | Aspergillus niger | Strong activity | mdpi.com |

| Pyrrolo[1,2-a]quinoline derivatives | Candida albicans | Potential against drug-resistant strains | nih.gov |

| Quinoxaline-2-oxyacetate hydrazide derivatives | Various plant pathogenic fungi | Remarkable inhibitory activities | mdpi.com |

Inhibitory Effects Against Mycobacterium tuberculosis Strains

The quinoline scaffold is a critical component in the development of new antitubercular agents. A variety of quinoline carboxylic acid (QCA) derivatives have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis (Mtb), including the H37Rv strain. researchgate.netnih.gov

One area of focus has been on arylated quinoline carboxylic acid backbones, which have yielded derivatives with potent activity against both replicating and non-replicating Mtb. researchgate.net For example, isoxazole-carboxylic acid methyl ester-based 2-substituted quinoline derivatives have shown substantial inhibition of Mtb H37Rv, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 μg/mL. nih.gov Ring-substituted-2-quinolinecarboxylic acid esters have also demonstrated excellent antimycobacterial activity, with one analog, methyl 4,5-dicyclopentyl-2-quinolinecarboxylate, exhibiting an MIC value of 1.00 microg/mL. researchgate.net

Furthermore, quinoxaline-2-carboxylic acid 1,4-dioxide derivatives have been identified as a promising scaffold for developing innovative antimycobacterial drugs. nih.govrudn.ru One such derivative showed high antimycobacterial activity with an MIC of 1.25 μg/mL against M. tuberculosis. nih.gov These findings underscore the potential of modifying the quinoline-2-carboxylic acid structure to create effective treatments for tuberculosis. nih.gov

**Table 2: Antitubercular Activity of Quinoline Derivatives Against *M. tuberculosis***

| Derivative Class | Mtb Strain | MIC Value | Reference |

|---|---|---|---|

| Isoxazole-carboxylic acid methyl ester based quinolines | H37Rv | 0.5-8 μg/mL | nih.gov |

| Methyl 4,5-dicyclopentyl-2-quinolinecarboxylate | H37Rv | 1.00 μg/mL | researchgate.net |

| Methyl 4,8-dicyclopentyl-2-quinolinecarboxylate | H37Rv | 2.00 μg/mL | researchgate.net |

| Quinoxaline-2-carboxylic acid 1,4-dioxide derivative | AlRa | 1.25 μg/mL | nih.gov |

Antibiofilm Properties

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. Quinoline derivatives have emerged as promising antibiofilm agents. For example, quinoline-2-one derivatives have been shown to have significant antibacterial and antibiofilm activity against multidrug-resistant Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One compound demonstrated a substantial, dose-dependent reduction of biofilm development in an MRSA strain, with reductions of 79%, 55%, and 38% at concentrations of 0.5, 0.25, and 0.12 MIC, respectively. nih.gov

Against Pseudomonas aeruginosa, a notorious biofilm-forming pathogen, certain quinoline derivatives have shown specificity towards inhibiting virulence factors. mdpi.com The combination of non-antimicrobial indoloquinoline derivatives with the antibiotic ciprofloxacin (B1669076) has been shown to attenuate the formation of P. aeruginosa biofilm by up to 80% compared to ciprofloxacin alone. mdpi.com This suggests a strategy of using quinoline compounds to disrupt biofilm formation, thereby rendering bacteria more susceptible to conventional antibiotics. mdpi.com Other research has identified novel carboxylic acids from halophilic Pseudomonas aeruginosa that exhibit potent biofilm inhibition (99.84%) against MRSA. nih.gov

DNA-Damaging Mechanisms in Microbial Contexts

The antimicrobial efficacy of many quinoline derivatives is rooted in their ability to interfere with bacterial DNA replication. capes.gov.br A primary target for these compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription. mdpi.com Quinolones, a well-known class of antibiotics derived from the quinoline scaffold, function by inhibiting DNA gyrase, an action sometimes referred to as "gyrase poisoning." acs.orgnih.gov

This inhibition stabilizes the complex formed between the gyrase enzyme and DNA, which stalls replication forks and can lead to the fragmentation of the bacterial chromosome at higher concentrations, ultimately causing cell death. mdpi.comnih.gov Specifically, certain arylated quinoline carboxylic acid derivatives have been confirmed to inhibit Mtb DNA gyrase. mdpi.comnih.gov Similarly, novel quinoxaline-2-carboxylic acid 1,4-dioxide derivatives have been shown to act as DNA-damaging agents against mycobacteria. nih.gov The mechanism involves the generation of free radicals during bio-reduction, which leads to DNA damage. nih.gov This mode of action makes DNA gyrase an attractive target for the development of new antimicrobial agents based on the quinoline structure. acs.org

Antidiabetic Activities

Quinoline-2-carboxylic acid and its analogs have demonstrated significant potential as antidiabetic agents, primarily through the inhibition of key carbohydrate-digesting enzymes.

Inhibition of α-Glucosidase Activity

Quinoline-2-carboxylic acid is a potent inhibitor of α-glucosidase, an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable glucose. nih.gov By inhibiting this enzyme, these compounds can delay carbohydrate digestion and glucose absorption, which helps to lower postprandial blood glucose levels. nih.gov

Research has determined that quinoline-2-carboxylic acid exhibits a half-maximal inhibitory concentration (IC50) of 9.1 µg/mL against α-glucosidase. medchemexpress.comresearchgate.net The presence of a carboxyl group on the quinoline ring is crucial for this inhibitory activity. researchgate.net Numerous studies have explored derivatives to enhance this effect. For instance, quinoline-oxadiazole Schiff base derivatives and quinoline-based-benzo[d]imidazole derivatives have shown exceptional potency, with IC50 values in the low micromolar range, significantly more potent than the standard drug acarbose (B1664774) in some cases. nih.govresearchgate.net Kinetic studies have revealed that some of these quinoline hybrids act as non-competitive, allosteric inhibitors of α-glucosidase. nih.gov

Inhibition of α-Amylase Activity

In addition to inhibiting α-glucosidase, quinoline-2-carboxylic acid also demonstrates inhibitory effects against α-amylase. medchemexpress.com This enzyme is responsible for the initial breakdown of starch into simpler sugars in the digestive tract. researchgate.net The inhibition of α-amylase slows down carbohydrate digestion, complementing the effect of α-glucosidase inhibition in managing blood sugar levels. researchgate.net

Quinoline-2-carboxylic acid has an IC50 value of 15.5 µg/mL against α-amylase. medchemexpress.comresearchgate.net As with α-glucosidase inhibition, the carboxyl group on the quinoline structure is vital for this activity. researchgate.net Various analogs, including quinoline-based triazole hybrids and quinoline derivatives bearing a proline ring, have been developed and shown to be effective inhibitors of α-amylase. researchgate.netnih.gov The dual inhibition of both α-glucosidase and α-amylase makes quinoline-2-carboxylic acid and its derivatives promising candidates for the development of new antidiabetic therapies. researchgate.netnih.gov

Table 3: Inhibitory Activity of Quinoline-2-carboxylic Acid and Analogs on Diabetic Enzymes

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Quinoline-2-carboxylic acid | α-Glucosidase | 9.1 µg/mL | medchemexpress.comresearchgate.net |

| Quinoline-2-carboxylic acid | α-Amylase | 15.5 µg/mL | medchemexpress.comresearchgate.net |

| Quinoline-3-carboxylic acid | α-Glucosidase | 10.6 µg/mL | researchgate.net |

| Quinoline-3-carboxylic acid | α-Amylase | 31.4 µg/mL | researchgate.net |

| Quinoline-4-carboxylic acid | α-Glucosidase | 60.2 µg/mL | researchgate.net |

| Quinoline-4-carboxylic acid | α-Amylase | 152.4 µg/mL | researchgate.net |

| 2-Hydroxyquinoline | α-Glucosidase | 64.4 µg/mL | koreascience.kr |

| 2-Hydroxyquinoline | α-Amylase | 130.5 µg/mL | koreascience.kr |

| Acarbose (Standard) | α-Glucosidase | 66.5 µg/mL | researchgate.net |

| Acarbose (Standard) | α-Amylase | 180.6 µg/mL | researchgate.net |

Anti-inflammatory and Analgesic Effects of Derivatives

Derivatives of quinoline-2-carboxylic acid have been investigated for their potential as anti-inflammatory and analgesic agents, with research revealing that specific structural modifications can lead to significant pharmacological activity. A series of 1-aroyl derivatives of kynurenic acid methyl ester (4-oxo-quinoline-2-carboxy methyl esters), which are structurally related to the non-steroidal anti-inflammatory drug (NSAID) indomethacin, have demonstrated notable in vivo anti-inflammatory and analgesic properties. nih.gov Many of the synthesized compounds in this series showed good activity in preclinical models. nih.gov Docking studies have suggested that these effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov

Similarly, novel carboxamides derived from 2-phenyl quinoline have been synthesized and evaluated for their pain-relieving and anti-inflammatory capabilities. alliedacademies.org Quinolines and their derivatives are recognized as a versatile class of compounds with a wide array of pharmacological effects, including anti-inflammatory and analgesic activities. alliedacademies.org In a particular study, starting from 2-phenylquinoline-4-carbohydrazide, several new 2-phenylquinoline-4-carboxamide (B4668241) derivatives were created. alliedacademies.org When tested in animal models, one of the derivatives, compound 5, which is linked to a nucleoside analogue, exhibited anti-inflammatory activity comparable to the standard drug, diclofenac (B195802) sodium. alliedacademies.org Studies on other quinoline derivatives, such as quinoline-4-carboxylic acid and quinoline-3-carboxylic acid, have also shown significant anti-inflammatory properties in cellular models of inflammation without causing cytotoxicity. nih.govresearchgate.net

Table 1: Anti-inflammatory and Analgesic Activity of Quinoline-2-carboxylic Acid Derivatives This table is interactive and can be sorted by clicking on the headers.

| Derivative Class | Specific Compound Example | Observed Activity | Potential Mechanism |

|---|---|---|---|

| 1-Aroyl Kynurenic Acid Methyl Esters | Not specified in abstract | Good anti-inflammatory and analgesic | Inhibition of COX-1 and COX-2 |

| 2-Phenylquinoline-4-carboxamides | Compound 5 (linked nucleoside analogue) | Significant anti-inflammatory | Not specified |

| Simple Quinolines | Quinoline-4-carboxylic acid | Appreciable anti-inflammatory | Not specified |

| Simple Quinolines | Quinoline-3-carboxylic acid | Appreciable anti-inflammatory | Not specified |

Antiviral Activities

The quinoline scaffold has proven to be a valuable template for the development of antiviral agents, with derivatives showing activity against a range of viruses through diverse mechanisms.

In the context of the COVID-19 pandemic, several quinoline-based compounds have been investigated for their ability to inhibit SARS-CoV-2. Research has led to the synthesis of new quinoline-morpholine hybrids that exhibit pronounced inhibitory profiles against the virus in cell culture models. nih.gov Some of these novel compounds demonstrated anti-SARS-CoV-2 activity that was similar to or even stronger than the reference drug chloroquine (B1663885), with EC50 values as low as 1.5 µM. nih.gov

In silico studies have also identified potential quinoline derivatives that could interfere with viral entry. One such analysis suggested that the quinoline-based drug rilapladib (B1679333) has the potential to interrupt the interaction between the SARS-CoV-2 Spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step for viral entry into host cells. frontiersin.org

Furthermore, another key viral enzyme, the papain-like protease (PLpro), which is essential for viral replication and for suppressing the host's immune response, has been successfully targeted by quinoline derivatives. news-medical.net A novel, potent PLpro inhibitor, Jun13296, was developed from a quinoline-based structure. news-medical.net In preclinical models, oral administration of Jun13296 showed significant antiviral and anti-inflammatory effects, reducing viral load and lung damage in mice infected with SARS-CoV-2. news-medical.netresearchgate.net

Table 2: Antiviral Activity of Quinoline Derivatives Against SARS-CoV-2 Entry Mechanisms This table is interactive and can be sorted by clicking on the headers.

| Compound/Derivative Class | Target/Mechanism | Activity |

|---|---|---|

| Quinoline-morpholine hybrids | General anti-SARS-CoV-2 activity | EC50 down to 1.5 ± 1.0 μM |

| Rilapladib | Interruption of Spike-RBD-ACE2 complex (in silico) | Predicted to hinder viral entry |

| Jun13296 (Quinoline PLpro inhibitor) | Inhibition of Papain-like Protease (PLpro) | Potent antiviral and anti-inflammatory effects in vivo |

A significant antiviral strategy involves targeting host-cell factors that are essential for viral replication, which can potentially reduce the development of drug resistance. nih.govelsevierpure.com Quinoline carboxylic acid analogues have been identified as potent inhibitors of a key host enzyme, human dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov DHODH is the fourth enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is crucial for the production of DNA, RNA, and phospholipids (B1166683) necessary for viral replication. nih.gov

Through extensive structure-activity relationship (SAR) studies, a lead compound, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44), was discovered. nih.govelsevierpure.com This compound demonstrated excellent inhibitory activity against human DHODH with an IC50 of 1.0 nM. nih.gov Consequently, it showed potent and broad-spectrum antiviral activity, inhibiting the replication of viruses such as vesicular stomatitis virus (VSV) and influenza A virus (WSN) with EC50 values of 1.9 nM and 41 nM, respectively. nih.gov The co-crystal structure of C44 bound to human DHODH has provided valuable structural insights into its potent inhibitory action. nih.gov

Table 3: Antiviral Activity of Quinoline Carboxylic Acid Analogues via DHODH Inhibition This table is interactive and can be sorted by clicking on the headers.

| Compound | Target | Inhibitory Potency (IC50) | Antiviral Potency (EC50) |

|---|---|---|---|

| 4-quinoline carboxylic acids | Human DHODH | 110 nM (for initial hit) | 110 nM (VSV) |

| C44 | Human DHODH | 1.0 nM | 1.9 nM (VSV), 41 nM (WSN) |

Neuroprotective Applications and Excitotoxicity Mitigation

Quinoline-2-carboxylic acid and its derivatives have emerged as important scaffolds in the search for neuroprotective agents, primarily through their ability to antagonize excitatory amino acid receptors.

Certain derivatives of quinoline-2-carboxylic acid are potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. koreascience.krresearchgate.netgoogle.com Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative disorders. The development of antagonists for this receptor is therefore a significant therapeutic goal. koreascience.krresearchgate.net

Structure-activity relationship (SAR) studies on 4-substituted-quinoline-2-carboxylic acid derivatives have shown that the nature of the substituent at the C4-position significantly influences the compound's binding affinity for the NMDA receptor. koreascience.krresearchgate.net The introduction of substituents such as sulfonyl, phosphonyl, or carbonyl groups at this position has been explored. koreascience.krresearchgate.net It was found that an electron-rich substituent at C4 that can act as a hydrogen-bond donor can increase the binding affinity. koreascience.krresearchgate.net Conversely, the introduction of flexible alkyl chains at the C4 position led to a marked decrease in binding affinity. koreascience.krresearchgate.net

The antagonistic activity of these quinoline-2-carboxylic acid derivatives is specifically targeted at the glycine (B1666218) co-agonist binding site on the NMDA receptor complex. koreascience.krresearchgate.netacs.org For the NMDA receptor to be activated, both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, must bind to it. Antagonists of the glycine binding site can therefore effectively block receptor activation and subsequent excitotoxic calcium influx.

Several 4-substituted-quinoline-2-carboxylic acid derivatives have been synthesized and evaluated for their in vitro antagonistic activity at this site. koreascience.krresearchgate.net Among these, 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid was identified as having the best in vitro binding affinity, with an IC50 value of 0.57 μM. koreascience.krresearchgate.net The SAR studies also highlighted the importance of the polar carboxylic acid group at the C2 position; replacing it with neutral bioisosteres was found to be detrimental to the in vitro activity. koreascience.krresearchgate.net

Table 4: Neuroprotective Activity of Quinoline-2-carboxylic Acid Derivatives at the NMDA Receptor This table is interactive and can be sorted by clicking on the headers.

| Compound/Derivative Class | Substitution Pattern | Target Site | Activity/Finding |

|---|---|---|---|

| 4-Substituted-quinoline-2-carboxylic acids | Sulfonyl, phosphonyl, carbonyl groups at C4 | Glycine site of NMDA receptor | Potent antagonists |

| 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid | Dichloro at C5, C7; tolylsulfonylamino at C4 | Glycine site of NMDA receptor | High binding affinity (IC50 = 0.57 μM) |

| 4-Alkyl-quinoline-2-carboxylic acids | Flexible alkyl chains at C4 | Glycine site of NMDA receptor | Significant decrease in binding affinity |

| C2-modified quinoline-2-carboxylic acids | Neutral bioisosteres at C2 | Glycine site of NMDA receptor | Disadvantageous for activity |

Antiallergic Properties of Tetracyclic Derivatives

Research into the pharmacological potential of quinoline-2-carboxylic acid has extended to its tetracyclic derivatives, revealing significant antiallergic properties. Studies have focused on the synthesis and evaluation of these complex structures for their ability to inhibit allergic reactions, primarily using the rat passive cutaneous anaphylaxis (PCA) assay as a model.

The foundational structure, 1,4-dihydro-4-oxoquinoline-2-carboxylic acid, showed enhanced activity when substituted with acetyl, benzoyl, and phenylsulfonyl groups. nih.gov A major advancement was achieved by integrating the 8-benzoyl substituent into a rigid tetracyclic system, leading to the creation of 1,4-dihydro-4,11(1H,11H)-dioxoindeno[1,2-h]quinoline-2-carboxylic acid. This compound demonstrated a potency equivalent to that of disodium (B8443419) cromoglycate (DSCG), a well-established mast cell stabilizer used in the treatment of allergic conditions. nih.gov Interestingly, its isomeric counterpart, 1,4-dihydro-4,11(1H,11H)-dioxoindeno[2,1-g]quinoline-2-carboxylic acid, showed minimal activity, highlighting a critical structure-activity relationship. nih.gov

Further exploration led to the synthesis of benzothienoquinolinecarboxylic acids, another class of tetracyclic derivatives. researchgate.net Several compounds within this series exhibited antiallergic activity comparable to DSCG in the PCA assay. researchgate.net Notably, two specific derivatives, 1,4-dihydro-4,6,6-trioxo-5-chloro nih.govbenzothieno[2,3-g]quinoline-2-carboxylic acid and 1,4-dihydro-1,7-dioxo nih.govbenzothieno[3,2-f]quinoline-3-carboxylic acid, were found to be approximately eight times more potent than DSCG, indicating a promising avenue for the development of novel antiallergic agents. researchgate.net

The mechanism of these quinoline derivatives is thought to involve the inhibition of mast cell degranulation, thereby preventing the release of histamine (B1213489) and other inflammatory mediators that trigger allergic responses.

Table 1: Antiallergic Activity of Selected Tetracyclic Quinoline-2-Carboxylic Acid Derivatives

| Compound Name | Potency Compared to Disodium Cromoglycate (DSCG) in Rat PCA Assay | Reference |

| 1,4-dihydro-4,11(1H,11H)-dioxoindeno[1,2-h]quinoline-2-carboxylic acid | Equipotent | nih.gov |

| 1,4-dihydro-4,6,6-trioxo-5-chloro nih.govbenzothieno[2,3-g]quinoline-2-carboxylic acid | ~8x more potent | researchgate.net |

| 1,4-dihydro-1,7-dioxo nih.govbenzothieno[3,2-f]quinoline-3-carboxylic acid | ~8x more potent | researchgate.net |

Antimalarial Activities of Quinoline Scaffolds

The quinoline nucleus is the cornerstone of some of the most crucial antimalarial drugs in history, including chloroquine and quinine (B1679958). Their primary activity is against the asexual intraerythrocytic stages of the Plasmodium parasite, the phase responsible for the clinical symptoms of malaria. The mechanism of action is multifaceted but centers on the disruption of a vital detoxification process within the parasite's digestive vacuole.

Interference with Hemoglobin Digestion in Parasites

During its growth inside a red blood cell, the malaria parasite ingests large amounts of the host cell's hemoglobin, degrading it within an acidic organelle known as the digestive vacuole. nih.govjournals.co.za This process provides the parasite with essential amino acids for its own protein synthesis. youtube.com However, the breakdown of hemoglobin also releases large quantities of a toxic byproduct: free heme (ferriprotoporphyrin IX). nih.govyoutube.com Heme is a pro-oxidant molecule that can damage cell membranes and inhibit enzymatic activity, posing a significant threat to the parasite's survival. nih.gov

Quinoline antimalarials, being weak bases, are able to diffuse across the various membranes of the parasitized red blood cell and accumulate to very high concentrations within the acidic environment of the parasite's digestive vacuole through a process known as pH trapping. nih.govresearchgate.net This accumulation is a key step, concentrating the drug at its site of action.

Inhibition of Heme Polymerase

To neutralize the toxicity of free heme, the parasite has a unique detoxification pathway: it polymerizes the heme molecules into an inert, insoluble crystal called hemozoin, also known as the malaria pigment. nih.govresearchgate.net This biocrystallization process is facilitated by a parasitic enzyme activity referred to as heme polymerase. nih.govnih.gov

The primary mechanism of action for quinoline drugs like chloroquine is the inhibition of this heme polymerase activity. nih.govnih.gov By accumulating in the digestive vacuole, the quinoline drug binds to heme molecules, forming a complex that effectively caps (B75204) the growing hemozoin crystal. researchgate.netnih.gov This action prevents further heme molecules from being added to the polymer chain. researchgate.netpnas.org The inhibition of hemozoin formation leads to a buildup of toxic, soluble heme within the parasite. youtube.comresearchgate.net This accumulation of free heme is thought to cause oxidative stress, disrupt membrane function, and ultimately lead to the lysis and death of the parasite. nih.govresearchgate.net

Molecular Basis of Drug Resistance in Parasites

The widespread use of quinoline antimalarials, particularly chloroquine, has led to the evolution and spread of drug-resistant Plasmodium falciparum strains. The molecular basis for this resistance is primarily linked to mutations in specific parasite genes that reduce the drug's accumulation in the digestive vacuole. nih.govnih.gov

Two key genes are implicated in this process:

P. falciparum chloroquine resistance transporter (pfcrt) : This gene encodes a transporter protein located on the membrane of the parasite's digestive vacuole. nih.govnih.gov A critical point mutation, leading to the substitution of threonine for lysine (B10760008) at position 76 (K76T), is the principal marker for chloroquine resistance. mdpi.comnih.gov This and other associated mutations in the PfCRT protein are believed to create a channel or transporter that actively effluxes chloroquine out of the digestive vacuole, preventing it from reaching the concentration needed to inhibit heme polymerization. nih.govplos.org

Table 2: Genes Associated with Quinoline Resistance in P. falciparum

| Gene | Protein Product | Key Mutations/Changes Associated with Resistance | Putative Role in Resistance | Reference |

| pfcrt | P. falciparum chloroquine resistance transporter | K76T substitution | Efflux of chloroquine from the digestive vacuole, reducing drug accumulation at the target. | nih.govnih.govplos.org |

| pfmdr1 | P. falciparum multidrug resistance 1 | N86Y substitution, gene copy number variations | Modulation of susceptibility to multiple quinoline drugs by altering drug transport. | nih.govnih.govnih.gov |

Molecular Mechanisms and Structure Activity Relationships Sar

Identification of Key Binding Interactions with Protein Targets

The biological activity of quinoline-2-carboxylic acid and its analogues is often initiated by their binding to specific protein targets. The quinoline (B57606) core, with its aromatic and heterocyclic nature, provides a platform for various non-covalent interactions, while the carboxylic acid group at the 2-position is frequently involved in critical electrostatic and hydrogen-bonding interactions.